![molecular formula C7H12N2O2 B3319666 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 1155003-76-1](/img/structure/B3319666.png)
3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione, also known as thymine or 5-methyluracil, is a pyrimidine nucleobase that is found in DNA and RNA. It is one of the four nucleobases that make up the genetic code, along with adenine, guanine, and cytosine. Thymine is synthesized in the body from uracil, and it plays a crucial role in DNA replication and repair.
Mechanism of Action
Thymine forms hydrogen bonds with the complementary base adenine in DNA, which helps to maintain the structure and stability of the double helix. It also participates in the process of DNA replication, where it is incorporated into the growing DNA strand by DNA polymerase.
Biochemical and Physiological Effects:
Thymine has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation. Thymine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
Thymine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and it is stable under a wide range of conditions. However, 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione can be difficult to work with due to its low solubility in water and other solvents.
Future Directions
There are several potential future directions for research on 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione. One area of interest is the development of new therapies for cancer and other genetic disorders that target the 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione base. Another area of research is the use of 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione as a biomarker for disease diagnosis and treatment monitoring. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione and its potential therapeutic applications.
Scientific Research Applications
Thymine has been extensively studied in the field of molecular biology and genetics. It is essential for DNA replication and repair, and mutations in the 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione base can lead to genetic disorders and diseases such as cancer. Thymine has also been used as a marker in DNA sequencing and in the development of new drugs and therapies.
properties
IUPAC Name |
3-propan-2-yl-1,3-diazinane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)9-6(10)3-4-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOZTRKJYZTPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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